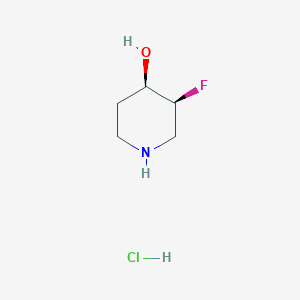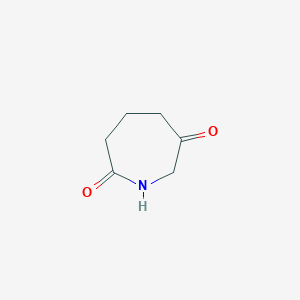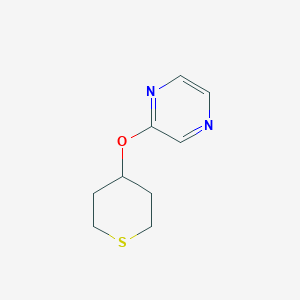
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride, also known as Tapentadol hydrochloride, is a centrally acting analgesic drug that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently marketed under the brand name Nucynta. Tapentadol hydrochloride is a synthetic compound that is chemically related to both opioids and tramadol. It acts on the mu-opioid receptor and inhibits the reuptake of norepinephrine, which helps to alleviate pain.
Mecanismo De Acción
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride acts on both the mu-opioid receptor and the noradrenaline reuptake transporter. It has a dual mechanism of action, which allows it to provide effective pain relief with fewer side effects than traditional opioids. By activating the mu-opioid receptor, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride inhibits the transmission of pain signals in the spinal cord and brain. It also inhibits the reuptake of norepinephrine, which helps to modulate pain perception.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the transmission of pain signals. It also increases the release of dopamine, which is involved in the reward pathway and can help to alleviate the emotional component of pain. (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been found to have a lower incidence of gastrointestinal side effects compared to traditional opioids, which is likely due to its dual mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its analgesic properties. It has also been found to have a low potential for abuse and addiction compared to traditional opioids. However, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride may not be suitable for all types of pain, and its use may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride. One area of interest is the development of new formulations that can provide sustained pain relief with fewer side effects. Another area of interest is the investigation of the potential for (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride to be used in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride and to identify any potential long-term side effects.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride involves several steps. The first step is the preparation of 2-methylphenol, which is then converted to 2-methylphenyl ether. The ether is then reacted with cyclohexanone to produce the intermediate, 2-(2-methylphenoxy)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce (1R,2R)-2-(2-methylphenoxy)cyclohexan-1-ol. The final step involves the reaction of the alcohol with hydrochloric acid to form the hydrochloride salt of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been extensively studied for its analgesic properties. It has been shown to be effective in the management of acute and chronic pain, including neuropathic pain. Several clinical trials have demonstrated the efficacy of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride in reducing pain intensity and improving patient function. In addition to its analgesic properties, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has also been found to have a low potential for abuse and addiction compared to traditional opioids.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-methylphenoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3;1H/t11-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDFXCLVMUUJSE-LOCPCMAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2CCCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


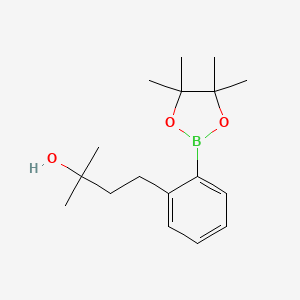
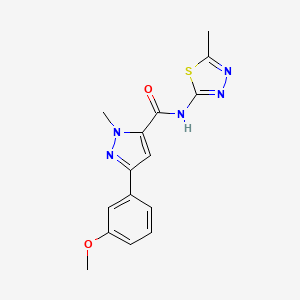
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)

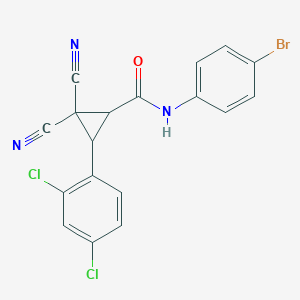
![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)
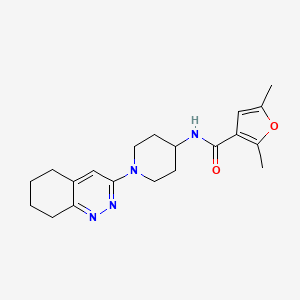
![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)
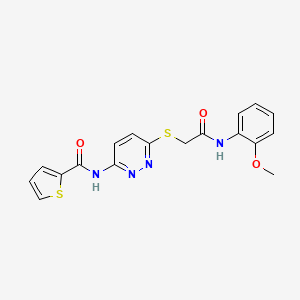
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2911631.png)
